

Functionalization of the 3,4-Dimethoxypyridine Ring: Application Notes and Protocols

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Compound of Interest

Compound Name: 3,4-Dimethoxypyridine

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of the **3,4-dimethoxypyridine** ring. This heterocyclic scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The protocols outlined below focus on key transformations including directed ortho-lithiation, halogenation, and palladium-catalyzed cross-coupling reactions, which are fundamental for the synthesis of diverse derivatives for drug discovery and development.

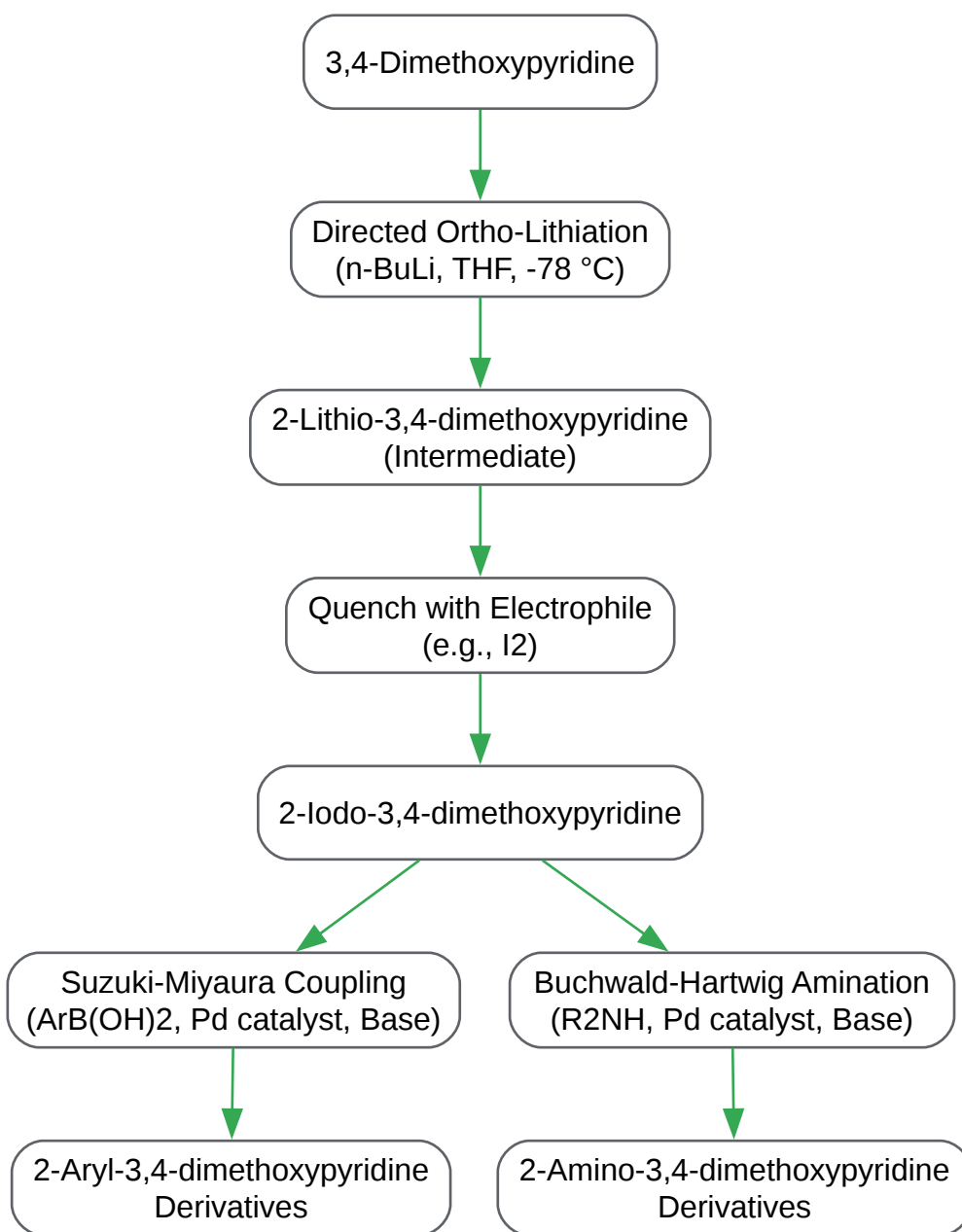
Introduction

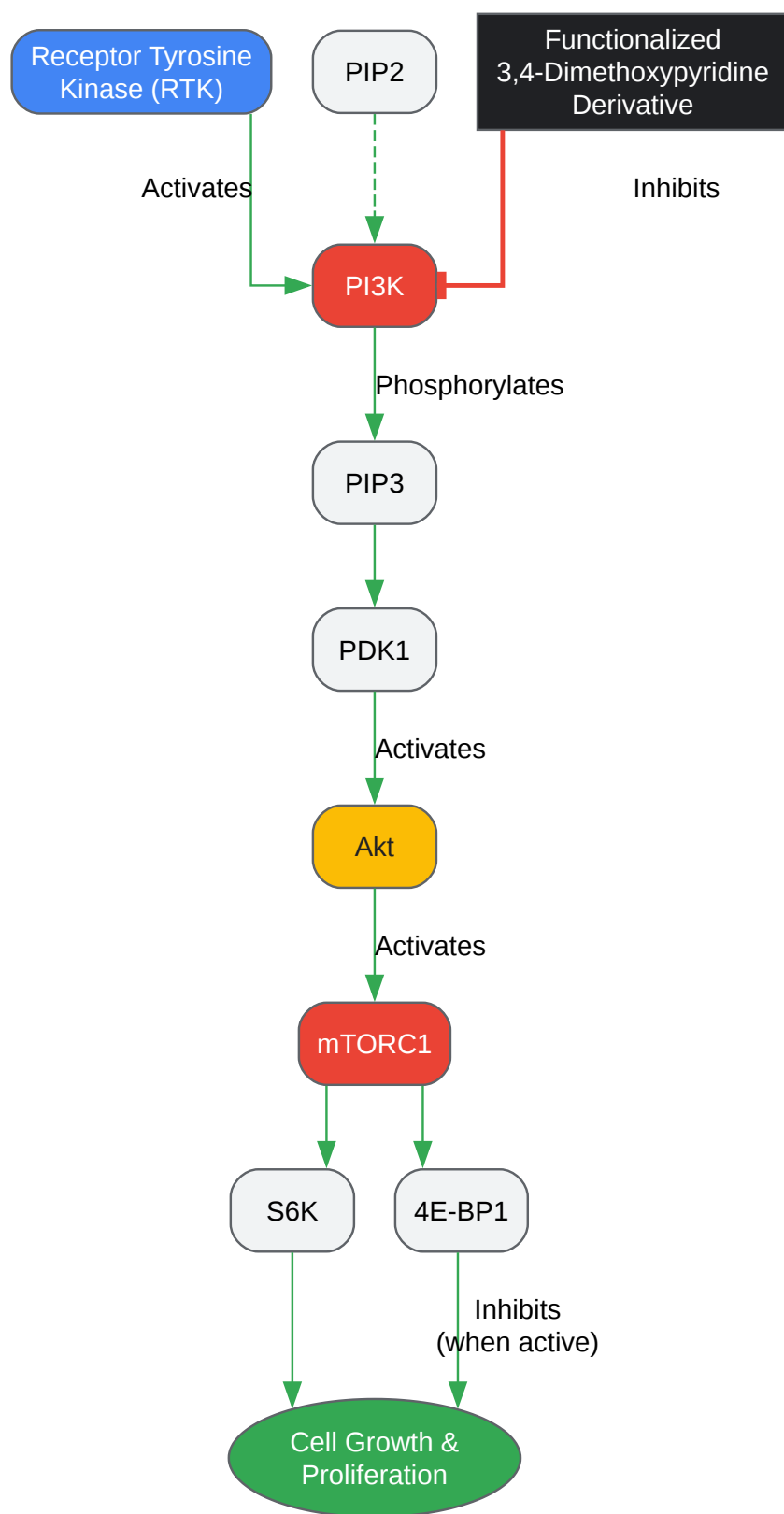
The **3,4-dimethoxypyridine** core is a valuable starting material for the synthesis of polysubstituted pyridines. The methoxy groups influence the reactivity and regioselectivity of functionalization reactions. In particular, the C2 position is activated for deprotonation, providing a strategic entry point for the introduction of various substituents. This document details methods for the synthesis of 2-halo-**3,4-dimethoxypyridine** and its subsequent elaboration via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to generate novel C-C and C-N linked derivatives.

Strategic Functionalization Workflow

The overall strategy for the functionalization of **3,4-dimethoxypyridine** involves a three-step process. First, a directed ortho-lithiation at the C2 position is performed, followed by quenching with an electrophile, such as iodine, to install a handle for further reactions. This 2-iodo-**3,4-**

dimethoxypyridine intermediate can then be utilized in palladium-catalyzed cross-coupling reactions to introduce a variety of aryl, heteroaryl, or amino moieties.





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